N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline
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Overview
Description
N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pyridine ring via a vinyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline typically involves the reaction of N,N-dimethylaniline with a pyridine derivative under specific conditions. One common method is the alkylation of N,N-dimethylaniline with a pyridine derivative in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions, where the dimethylamino group or the vinyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: N-oxides, other oxidized derivatives.
Reduction: Amines, reduced products.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various chemical reactions .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can act as a ligand in binding studies and help in understanding the mechanisms of enzyme inhibition .
Medicine: Its structural features make it a candidate for designing molecules with therapeutic properties .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes .
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the dimethylamino group and the pyridine ring allows it to form hydrogen bonds and other interactions with the target molecules. These interactions can lead to changes in the conformation and function of the target, resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
- N,N-dimethyl-4-[(E)-2-(2-pyridinyl)vinyl]aniline
- N,N-dimethyl-4-[(E)-2-(4-pyridinyl)vinyl]aniline
- N,N-dimethyl-4-[(E)-2-(3-pyridinyl)vinyl]aniline
Comparison: N,N-dimethyl-4-[2-(4-pyridinyl)-1-propenyl]aniline is unique due to the specific positioning of the pyridine ring and the vinyl group. This structural arrangement influences its reactivity and binding properties. Compared to its analogs, it may exhibit different chemical and biological activities, making it a valuable compound for specific applications .
Properties
CAS No. |
2808-98-2 |
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Molecular Formula |
C16H18N2 |
Molecular Weight |
238.33 g/mol |
IUPAC Name |
N,N-dimethyl-4-[(E)-2-pyridin-4-ylprop-1-enyl]aniline |
InChI |
InChI=1S/C16H18N2/c1-13(15-8-10-17-11-9-15)12-14-4-6-16(7-5-14)18(2)3/h4-12H,1-3H3/b13-12+ |
InChI Key |
HMJPNNRBGBKUNV-OUKQBFOZSA-N |
SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)N(C)C)/C2=CC=NC=C2 |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)N(C)C)C2=CC=NC=C2 |
Origin of Product |
United States |
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